molecular formula C19H36O8 B11932201 THP-PEG4-Boc

THP-PEG4-Boc

Cat. No.: B11932201
M. Wt: 392.5 g/mol
InChI Key: PVEVQBBINFECAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG4-Boc involves the protection of hydroxyl groups and the formation of PEG linkers. The typical synthetic route includes the use of tetrahydropyranyl (THP) protection and tert-butoxycarbonyl (Boc) protection. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the PEG linker .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

THP-PEG4-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various PEG derivatives and PROTAC molecules, which are used in targeted protein degradation .

Scientific Research Applications

THP-PEG4-Boc has a wide range of applications in scientific research:

Mechanism of Action

THP-PEG4-Boc functions as a linker in PROTAC molecules, which consist of two different ligands connected by the PEG linker. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein. The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

THP-PEG4-Boc is unique due to its specific PEG linker structure, which provides flexibility and stability in the synthesis of PROTAC molecules. Its ability to facilitate the selective degradation of target proteins makes it a valuable tool in targeted therapy research .

Properties

Molecular Formula

C19H36O8

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C19H36O8/c1-19(2,3)27-17(20)16-24-13-12-22-9-8-21-10-11-23-14-15-26-18-6-4-5-7-25-18/h18H,4-16H2,1-3H3

InChI Key

PVEVQBBINFECAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

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